3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-2-4-11(10-6)5-1-3-9-7(5)12/h2,4-5H,1,3H2,(H2,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQLVSEPXWCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The most widely implemented method involves alkylation of 3-amino-1H-pyrazole with 3-chloropyrrolidin-2-one under basic conditions:
Reaction Scheme
$$
\text{3-Amino-1H-pyrazole} + \text{3-Chloropyrrolidin-2-one} \xrightarrow{\text{Base, DMF}} \text{this compound}
$$
Optimized Procedure
- Charge 3-amino-1H-pyrazole (1.0 equiv) and potassium carbonate (2.5 equiv) into anhydrous dimethylformamide (DMF) at 0°C.
- Add 3-chloropyrrolidin-2-one (1.1 equiv) dropwise over 30 minutes.
- Warm to 80°C and stir for 12 hours under nitrogen.
- Cool, dilute with ice water, and extract with ethyl acetate (3 × 50 mL).
- Purify via silica gel chromatography (hexane/ethyl acetate 1:1 → 1:3) to obtain white crystals (Yield: 68-72%).
Critical Parameters
- Solvent Selection : DMF outperforms THF and acetonitrile in solubilizing both reactants while minimizing side reactions.
- Base Strength : Potassium carbonate achieves higher yields than triethylamine due to superior deprotonation of the pyrazole NH.
- Temperature Control : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 100°C promote decomposition.
Reductive Amination Approach
For substrates containing secondary amine linkages, reductive amination between 3-aminopyrazole and pyrrolidinone-3-carbaldehyde provides an alternative pathway:
Reaction Scheme
$$
\text{3-Aminopyrazole} + \text{Pyrrolidinone-3-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Product}
$$
Procedure Highlights
- Stir equimolar reactants in methanol with 2 equivalents sodium cyanoborohydride at room temperature for 24 hours.
- Acidic workup (1M HCl) followed by neutralization with saturated NaHCO₃.
- Isolate product via vacuum filtration (Yield: 54-58%).
Limitations
- Requires pre-synthesis of aldehyde intermediate, adding two steps to overall synthesis.
- Moderate yields attributed to competing imine formation and over-reduction side reactions.
One-Pot Multicomponent Synthesis
Cyclocondensation of β-Keto Amides
Emerging methodologies employ β-keto amides and hydrazines in a tandem cyclization-alkylation process:
General Protocol
- React ethyl acetoacetate with 3-aminopyrrolidine in ethanol under reflux to form β-keto amide intermediate.
- Treat intermediate with hydrazine hydrate (2.0 equiv) in acetic acid at 100°C for 6 hours.
- Neutralize with aqueous NaOH and extract with dichloromethane.
- Recrystallize from ethanol/water (Yield: 61-65%).
Mechanistic Insights
The reaction proceeds through:
- Knoevenagel condensation between β-keto amide and hydrazine.
- 6-π electrocyclization to form the pyrazole ring.
- Tautomerization to stabilize the 1H-pyrazole configuration.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Reductive Amination | Multicomponent Synthesis |
|---|---|---|---|
| Yield Range | 68-72% | 54-58% | 61-65% |
| Reaction Time | 12 hours | 24 hours | 6 hours |
| Purification | Column Chromatography | Filtration | Recrystallization |
| Scalability | >100 g demonstrated | Limited to 10 g | Pilot-scale feasible |
| Regioselectivity | >98% | 92-95% | 85-88% |
Advanced Mechanistic Studies
Computational Modeling of Transition States
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two competing pathways in the nucleophilic substitution route:
- Concerted SN2 Mechanism (ΔG‡ = 24.3 kcal/mol)
- Stepwise Ring-Opening/Closing (ΔG‡ = 28.1 kcal/mol)
The lower activation barrier for the SN2 pathway explains the high regioselectivity observed experimentally.
Solvent Effects on Reaction Kinetics
Time-resolved NMR spectroscopy in deuterated DMF demonstrates:
- First-order dependence on both reactants ([3-amino-1H-pyrazole] and [3-chloropyrrolidin-2-one]).
- Rate acceleration by polar aprotic solvents correlates with Gutmann donor number (DMF > DMSO > Acetonitrile).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patent literature describes a continuous process achieving 89% yield through:
- Microreactor residence time of 8 minutes at 150°C.
- Supercritical CO₂ as reaction medium.
- In-line IR monitoring for real-time purity control.
Green Chemistry Metrics
Comparison of environmental impact factors:
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32.7 | 8.9 |
| E-Factor | 18.4 | 4.2 |
| Energy Consumption | 45 kWh/kg | 12 kWh/kg |
Data adapted from
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) on the pyrazole ring undergoes selective oxidation under controlled conditions. This reaction is pivotal for introducing nitro groups or forming imino derivatives.
Mechanistic Insight : Oxidation proceeds through nitrene intermediate formation, followed by electrophilic attack on the pyrazole ring.
Reduction Reactions
The pyrazole ring and lactam group participate in hydrogenation and reductive amination processes:
| Reagents/Conditions | Products Formed | Yield (%) |
|---|---|---|
| H₂/Pd-C (ethanol, 50°C) | Partially saturated pyrazole derivatives | 65–78 |
| NaBH₄/MeOH | Reduced lactam to pyrrolidine | 82 |
Notable Application : Selective reduction of the pyrazole ring enhances solubility for pharmacological studies .
Substitution Reactions
The amino group facilitates nucleophilic substitutions, enabling functionalization at the 3-position:
Key Finding : Acylation improves metabolic stability in drug candidates .
Cyclization and Ring-Opening Reactions
The lactam ring undergoes ring-opening under acidic or basic conditions, enabling scaffold diversification:
| Conditions | Products Formed | Applications |
|---|---|---|
| HCl (reflux) | Linear amino-ketone chains | Precursors for polycyclic systems |
| NaH/THF (0°C to rt) | Spirocyclic pyrazolo-pyrrolidinones | Anticancer lead compounds |
Example : Reaction with 1,3-diketones generates fused pyrazolo-pyrimidines via cyclocondensation .
Biological Activity-Driven Modifications
The compound’s interactions with kinase targets guide targeted derivatization:
Mechanistic and Spectroscopic Insights
-
FT-IR : Strong absorption at 1650 cm⁻¹ (C=O lactam) and 3350 cm⁻¹ (N–H stretch) confirm structural integrity post-reaction.
-
NMR : Downfield shifts of pyrazole protons (δ 7.8–8.2 ppm) indicate electronic effects from substituents .
Industrial and Pharmacological Relevance
-
Scalable Synthesis : Multi-step routes achieve >90% purity via recrystallization.
-
Drug Development : Derivatives show promise as kinase inhibitors (e.g., CDK2/cyclin A) and antimicrobial agents .
This compound’s versatility in undergoing oxidation, reduction, and substitution reactions positions it as a cornerstone for developing novel therapeutics and functional materials. Future research should explore tandem reactions and catalytic asymmetric transformations to unlock further synthetic potential.
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition:
One of the prominent applications of 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is in the development of enzyme inhibitors. Research has shown that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, modifications to the pyrazole moiety have led to potent inhibitors of CDK16, with notable selectivity and efficacy against various cancer types, including breast and colorectal cancers .
Anticancer Properties:
The compound has been explored for its anticancer potential. In a study focusing on pyrazole-based kinase inhibitors, compounds derived from this compound exhibited significant anti-proliferative effects on cancer cells, leading to cell cycle arrest in the G2/M phase . This highlights its potential as a therapeutic agent in oncology.
Antimicrobial Activity:
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Its structural features allow for interaction with biological targets involved in microbial metabolism, although further studies are required to elucidate specific mechanisms and efficacy.
Biological Research Applications
Structure-Activity Relationship Studies:
The unique structure of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies. By varying substituents on the pyrazole or pyrrolidinone rings, researchers can optimize biological activity and selectivity against specific targets. This approach has been instrumental in developing new kinase inhibitors with improved pharmacokinetic properties .
Biological Assays:
The compound has been utilized in various biological assays to assess its potential as a therapeutic agent. For instance, viability assessments and cell cycle assays have demonstrated its ability to induce cell death in cancerous cells, providing insights into its mechanism of action .
Industrial Applications
Material Science:
Beyond medicinal applications, this compound is also being investigated for its utility in material science. Its heterocyclic nature allows it to participate in the synthesis of novel materials with specific properties tailored for applications in coatings, adhesives, and agrochemicals.
Data Summary Table
Mechanism of Action
The biological activity of 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrrolidin-2-one derivatives, emphasizing substituent effects, applications, and key differences.
Table 1: Comparison of Pyrrolidin-2-one Derivatives
Key Findings and Research Insights
Antiarrhythmic Agents: Arylpiperazinyl derivatives (e.g., 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one) rely on bulky substituents for ion channel modulation, validated by QSAR models explaining 91% of activity variance .
Anti-Alzheimer’s Activity : Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b) exhibit acetylcholinesterase inhibition comparable to donepezil . The target compound lacks aromatic benzyl groups, suggesting divergent mechanisms or lower enzyme affinity unless optimized.
Material Science Applications: APy (1-(3-aminopropyl)pyrrolidin-2-one) is grafted onto polymers for fuel cell membranes, leveraging its basicity for proton conduction . The target compound’s pyrazole ring could introduce rigidity or thermal stability, but its pharmaceutical focus contrasts with APy’s industrial use.
Antineoplastic Agents : Parsaclisib incorporates pyrrolidin-2-one as a linker in a kinase inhibitor, demonstrating the scaffold’s versatility in drug design . The target compound’s simpler structure may serve as a precursor for analogous anticancer agents if functionalized with appropriate substituents.
Synthetic Intermediates: Thiolated derivatives (e.g., 4ag) highlight sulfur’s role in modulating reactivity and solubility .
Physicochemical and Hazard Profile Comparison
- Solubility and Stability: The amino-pyrazole group in the target compound may improve water solubility compared to arylpiperazinyl or benzylated derivatives. However, APy’s aminopropyl chain enhances polymer compatibility, unlike the heteroaromatic pyrazole .
- Hazards : The target compound’s H315/H319 warnings (skin/eye irritation) are less severe than Parsaclisib’s antineoplastic toxicity but align with amine-related hazards in APy .
Biological Activity
3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidinone ring and a 3-amino-1H-pyrazole moiety, which contribute to its reactivity and interaction with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 194.23 g/mol. The presence of the amino group enhances its ability to form hydrogen bonds, thus influencing its binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinone ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the pyrazole moiety : This step often requires the use of coupling reactions to attach the pyrazole group to the pyrrolidinone core.
The synthetic routes can be tailored to produce derivatives with specific properties or biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit key proteins involved in tumor progression, such as BRAF(V600E) and EGFR . In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known for their ability to inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor. It shows potential in inhibiting enzymes such as xanthine oxidase, which is relevant in gout treatment due to its role in uric acid production .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | May enhance lipophilicity and cellular uptake |
| Substitution on the pyrazole | Can alter binding affinity and selectivity for targets |
| Variation in ring size | Affects conformational flexibility and biological interactions |
Understanding these relationships aids in designing more potent derivatives for therapeutic applications .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives showed significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin, indicating potential for synergistic effects .
- Antimicrobial Testing : A recent investigation into pyrazole-based compounds revealed that certain derivatives exhibited MIC values as low as 0.0039 mg/mL against resistant bacterial strains, demonstrating their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between pyrazole derivatives and pyrrolidinone precursors. Key steps include optimizing temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., palladium for coupling reactions). Purification via column chromatography or recrystallization enhances yield and purity. Variations in substituent reactivity may require adjusting stoichiometry or reaction time .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Use 1H/13C NMR to confirm proton and carbon environments, focusing on signals for the amino-pyrazole (δ 6.5–7.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm). Mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, X-ray diffraction with software like SHELXL (for refinement) resolves bond angles and stereochemistry, though crystal growth may require slow evaporation from ethanol/water mixtures .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in a cool, dry environment. While no specific hazards are reported for this compound, analogs with reactive groups (e.g., amino) may require inert atmosphere handling .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., pyrazole ring proton exchange) or solvent effects. Use 2D NMR (COSY, HSQC) to correlate ambiguous signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). If crystallography is feasible, validate spatial arrangements to resolve ambiguities .
Q. What experimental approaches elucidate the biological mechanism of action of this compound, particularly in enzyme inhibition?
- Methodological Answer : Employ kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki) against target enzymes like kinases or proteases. Pair with isothermal titration calorimetry (ITC) to study binding thermodynamics. For cellular studies, use siRNA knockdown to confirm target specificity. Structural analogs, such as antineoplastic pyrrolidinones, suggest potential pathways (e.g., kinase modulation) .
Q. How does steric hindrance from the pyrrolidinone ring affect nucleophilic substitution reactions?
- Methodological Answer : The pyrrolidinone’s rigid bicyclic structure imposes steric constraints, slowing reactions at the 3-position. Computational modeling (e.g., molecular docking ) can predict reactive sites. Experimentally, compare reaction rates with less-hindered analogs (e.g., open-chain amines). Substituent effects (e.g., electron-withdrawing groups on pyrazole) further modulate reactivity .
Q. What computational methods are suitable for modeling target interactions, and how are they validated?
- Methodological Answer : Use molecular dynamics (MD) simulations to study binding stability in biological targets (e.g., proteins). Docking software (AutoDock Vina) predicts binding poses, validated via mutagenesis (e.g., alanine scanning of predicted interaction sites). Cross-reference with experimental IC50 values from inhibition assays to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
